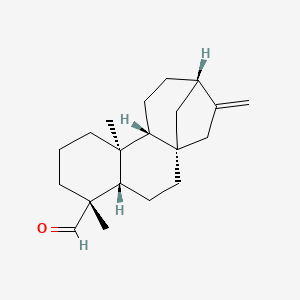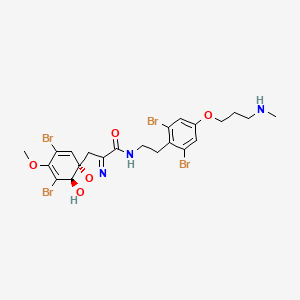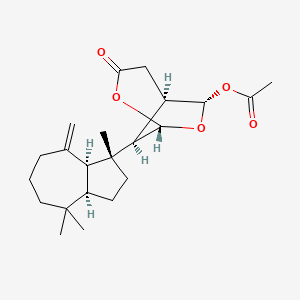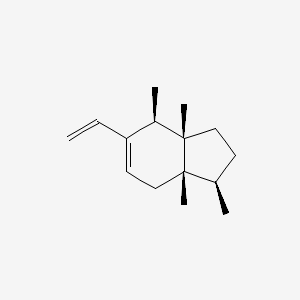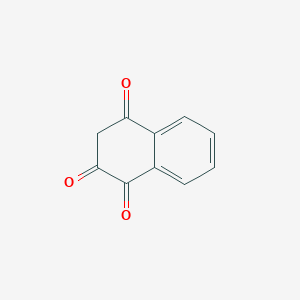![molecular formula C61H109N11O13 B1254261 (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclosporin A metabolite M13 is a cyclosporin A derivative that is cyclosporin A in which the residue-9 N-methylleucine moiety has undergone oxidation so as to introduce a hydroxy group at the carbon bearing the two methyl groups, while the residue-4 N-methylleucine moiety has undergone N-demethylation. It has a role as a drug metabolite. It is a cyclosporin A derivative and a tertiary alcohol. It derives from a cyclosporin A metabolite M1 and a cyclosporin A metabolite M21.
Applications De Recherche Scientifique
Enantioselective Synthesis
- The compound is used in the enantioselective synthesis of specific organic compounds, which are precursors for antiviral compounds. This process involves complex reactions like single electron-transfer reduction and thermolysis (N. Ramesh, A. Klunder, B. Zwanenburg, 1999).
Chemical Constituents Analysis
- It's involved in the analysis of chemical constituents from specific plant species, leading to the isolation of novel compounds with potential biological activities, including cytotoxicities against various cell lines (Quan Liu et al., 2010).
Novel Conformationally Locked Carbocyclic Nucleosides
- The compound plays a role in the synthesis of novel conformationally locked carbocyclic nucleosides, which are important for the development of antiviral drugs (H. Hřebabecký et al., 2006).
Sialidase Inhibitors
- It has been used in the synthesis of analogues of sialic acids, which act as potential sialidase inhibitors. These compounds have significant implications in the treatment of diseases caused by viruses (B. Bernet, A. B. Murty, A. Vasella, 1990).
Absolute Configuration Proof
- Research involving this compound has led to the proof of the absolute configuration of other complex molecules, which is crucial in understanding their biological activities (S. Escher, W. Giersch, G. Ohloff, 1981).
Transannular Cyclization Reaction
- It has been utilized in transannular cyclization reactions of specific organic compounds, a process important in the synthesis of various pharmaceutical products (Kiyoharu Hayano, H. Shirahama, 1996).
Synthesis of Biologically Active Glycosides
- The compound is integral in synthesizing biologically active glycosides, particularly from marine sources, which have potential pharmaceutical applications (M. Honda et al., 1991).
Broad-Spectrum Antiviral Activity
- It has been used in the creation of nucleoside analogues with broad-spectrum antiviral activity, highlighting its importance in medicinal chemistry (Y. Qiu et al., 1998).
Total Synthesis and Structural Elucidation
- The compound aids in the total synthesis and structural elucidation of various organic compounds, which is vital for the development of synthetic methodologies in chemistry (J. S. Crossman, M. Perkins, 2006).
Propriétés
Formule moléculaire |
C61H109N11O13 |
|---|---|
Poids moléculaire |
1204.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,28-octamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O13/c1-24-26-27-38(13)50(74)49-54(78)65-41(25-2)56(80)67(18)32-46(73)64-42(28-33(3)4)52(76)66-47(36(9)10)59(83)68(19)43(29-34(5)6)53(77)62-39(14)51(75)63-40(15)55(79)70(21)45(31-61(16,17)85)58(82)69(20)44(30-35(7)8)57(81)71(22)48(37(11)12)60(84)72(49)23/h24,26,33-45,47-50,74,85H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+/t38-,39+,40-,41+,42+,43+,44+,45+,47+,48+,49+,50-/m1/s1 |
Clé InChI |
MKDBJZSSZKCAQL-AKQVMVHGSA-N |
SMILES isomérique |
CC[C@H]1C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |
SMILES canonique |
CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


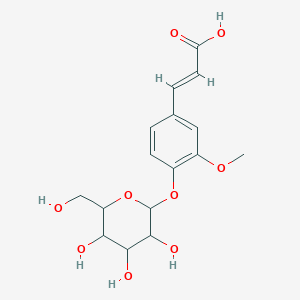
![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)


